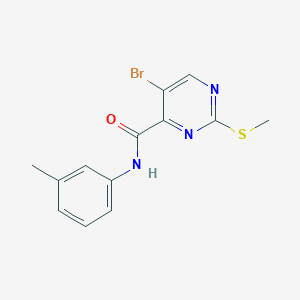
5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide, also known as BML-277, is a pyrimidine-based compound that has shown promising results in scientific research. It is a potent and selective inhibitor of the Rho-associated protein kinase (ROCK) pathway, which is involved in various cellular functions such as cell migration, proliferation, and apoptosis.
Mechanism of Action
5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide selectively inhibits the ROCK pathway by binding to the ATP-binding site of ROCK kinases. This leads to the inhibition of downstream signaling pathways, which are involved in various cellular functions such as actin cytoskeleton organization, cell adhesion, and gene expression. The inhibition of ROCK pathway by 5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have anti-tumor, anti-inflammatory, and neuroprotective effects.
Biochemical and Physiological Effects:
5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to have various biochemical and physiological effects in different cell types and animal models. It has been shown to reduce the migration and invasion of cancer cells by inhibiting the ROCK pathway. It also reduces blood pressure and improves vascular function by relaxing the smooth muscle cells in blood vessels. In addition, it protects against neuronal damage by reducing oxidative stress and inflammation in the brain.
Advantages and Limitations for Lab Experiments
5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has several advantages for lab experiments. It is a potent and selective inhibitor of the ROCK pathway, which makes it a valuable tool for studying the role of ROCK kinases in various cellular functions. It is also stable and soluble in water, which makes it easy to use in cell culture and animal experiments. However, 5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has some limitations as well. It has a short half-life in vivo, which limits its therapeutic applications. It also has some off-target effects, which may affect the interpretation of experimental results.
Future Directions
There are several future directions for the study of 5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide. One of the most promising applications of 5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is in cancer therapy. It has been shown to inhibit the growth and migration of various cancer cells, and further studies are needed to explore its potential as a cancer therapeutic agent. Another future direction is in the treatment of cardiovascular diseases. 5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been shown to improve vascular function and reduce blood pressure in animal models, and further studies are needed to evaluate its safety and efficacy in humans. Finally, 5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has potential applications in neurodegenerative diseases such as Alzheimer's and Parkinson's disease. It has been shown to protect against neuronal damage in animal models, and further studies are needed to explore its potential as a neuroprotective agent.
Conclusion:
In conclusion, 5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide is a promising compound that has shown potential therapeutic applications in various diseases. It is a potent and selective inhibitor of the ROCK pathway, which is involved in various cellular functions. Further studies are needed to explore its safety and efficacy in humans and to evaluate its potential as a therapeutic agent.
Synthesis Methods
The synthesis of 5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide involves the reaction of 5-bromo-2-chloropyrimidine with 3-methylphenylamine and methylthiourea in the presence of a base. The resulting compound is then treated with trifluoroacetic acid to obtain 5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide as a white solid. The overall yield of this process is around 40%.
Scientific Research Applications
5-bromo-N-(3-methylphenyl)-2-(methylsulfanyl)pyrimidine-4-carboxamide has been extensively studied for its potential therapeutic applications in various diseases such as cancer, cardiovascular diseases, and neurological disorders. It has been shown to inhibit the growth and migration of cancer cells, reduce blood pressure and improve vascular function in animal models, and protect against neuronal damage in neurodegenerative diseases.
properties
IUPAC Name |
5-bromo-N-(3-methylphenyl)-2-methylsulfanylpyrimidine-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12BrN3OS/c1-8-4-3-5-9(6-8)16-12(18)11-10(14)7-15-13(17-11)19-2/h3-7H,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VFZDGGBEMVQJIO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)C2=NC(=NC=C2Br)SC |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12BrN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
338.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

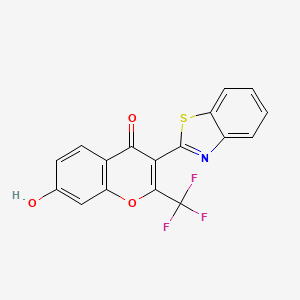
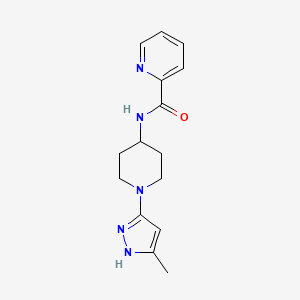
![methyl 3-(benzoylamino)-2-oxo-6-[(E)-2-(1,3-thiazol-2-ylamino)ethenyl]-2H-pyran-5-carboxylate](/img/structure/B2465071.png)
![N-[1-(4-ethyl-3-oxo-3,4-dihydropyrido[2,3-b]pyrazin-2-yl)piperidin-4-yl]-N'-(3-fluorobenzyl)urea](/img/no-structure.png)

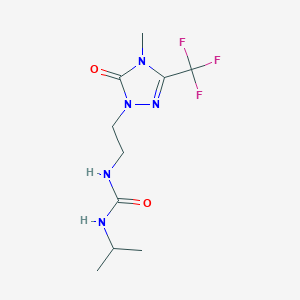
![(1,1-Difluoro-6-azaspiro[2.5]octan-6-yl)(3-(dimethylamino)phenyl)methanone](/img/structure/B2465077.png)
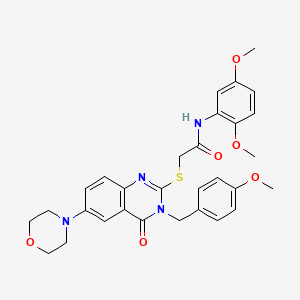
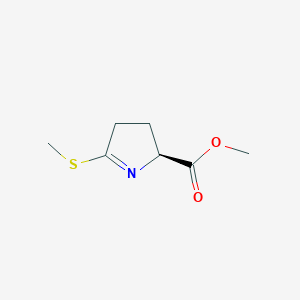
![4-(1,3-dioxo-1,5,10,10a-tetrahydroimidazo[1,5-b]isoquinolin-2(3H)-yl)butanoic acid](/img/structure/B2465081.png)
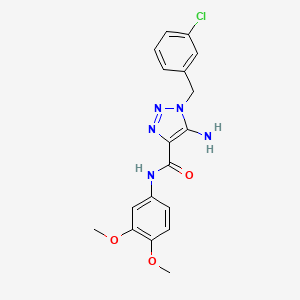

![N-((5-(thiophen-3-yl)pyridin-3-yl)methyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2465086.png)
![2-[8-(3,5-dimethylphenoxy)-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl]-N-(4-methylphenyl)acetamide](/img/structure/B2465088.png)